molecular formula C16H14Cl2N2O3 B10974336 Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate

Methyl 3-{[(3,4-dichlorophenyl)carbamoyl]amino}-4-methylbenzoate

Cat. No.: B10974336
M. Wt: 353.2 g/mol
InChI Key: FMMHSXXFNVBYMU-UHFFFAOYSA-N
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Description

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methyl ester group, a dichloroaniline moiety, and a benzoate core. Its molecular formula is C15H12Cl2N2O3, and it has a molecular weight of 339.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE typically involves the reaction of 3,4-dichloroaniline with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The pathways involved may include the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(3,4-DICHLOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE is unique due to its specific substitution pattern on the benzoate ring and the presence of both dichloroaniline and methyl ester groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)carbamoylamino]-4-methylbenzoate

InChI

InChI=1S/C16H14Cl2N2O3/c1-9-3-4-10(15(21)23-2)7-14(9)20-16(22)19-11-5-6-12(17)13(18)8-11/h3-8H,1-2H3,(H2,19,20,22)

InChI Key

FMMHSXXFNVBYMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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